molecular formula C12H24N2O2 B1343940 (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine CAS No. 859213-51-7

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Cat. No. B1343940
M. Wt: 228.33 g/mol
InChI Key: SVFCKPUIJBZBQS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine” is a compound used for research and development . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, N-methylpyrrolidine can be synthesized from 2′-deoxyinosine with 3R and 3S pyrrolidine-3-ol in the presence of PyBOP, DIPEA in dry DMSO .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

Pyrrolidine derivatives are involved in various chemical reactions. For instance, the Mannich reaction is a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can influence their biological activity. For instance, the non-planarity of the pyrrolidine ring due to pseudorotation allows efficient exploration of the pharmacophore space .

Scientific Research Applications

Chiral Diamines and Enantioselective Deprotonation

The study of chiral diamines, including derivatives of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, has shown significant effects on the enantioselective deprotonation of N-Boc-pyrrolidine by i-PrLi. These effects are crucial for understanding asymmetric synthesis processes. Computational comparisons between (-)-sparteine and (S,S)-1,2-bis(N,N-dimethylamino)cyclohexane revealed insights into ligand structure influence on these reactions, providing a foundation for developing more effective chiral catalysts (Wiberg & Bailey, 2000).

Synthesis of Geminal Bis(hydroxymethyl)pyrrolidine

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine has been used as a building block in the synthesis of geminally disubstituted pyrrolidine imino sugars. This application underscores its versatility in synthesizing complex organic molecules, which have potential applications in medicinal chemistry and as glycomimetic agents (Schieweck & Altenbach, 2001).

Safety And Hazards

“(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine” is for R&D use only . It’s important to handle it with care, as it may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed or inhaled .

Future Directions

Pyrrolidine derivatives continue to be a focus in drug discovery due to their versatile scaffold. Future research may focus on designing new pyrrolidine compounds with different biological profiles . Understanding and optimizing the intrinsic characteristics of a five-membered heterocycle can help in the development of drugs with improved activity, pharmacokinetic profile, and safety .

properties

IUPAC Name

tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFCKPUIJBZBQS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647518
Record name tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

CAS RN

859213-51-7
Record name tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.